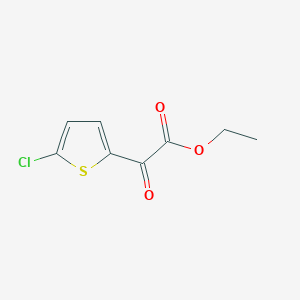

Ethyl 5-chlorothiophene-2-glyoxylate

Descripción

Propiedades

IUPAC Name |

ethyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c1-2-12-8(11)7(10)5-3-4-6(9)13-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPAEGDTYVIFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560479 | |

| Record name | Ethyl (5-chlorothiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34036-28-7 | |

| Record name | Ethyl (5-chlorothiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-chlorothiophene-2-glyoxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chlorothiophene-2-glyoxylate is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. Its structure, incorporating a halogenated thiophene ring and an α-keto ester moiety, presents two distinct points for chemical modification, making it a versatile building block for the synthesis of more complex molecules.[1] The presence of the 5-chlorothiophene core enhances the molecule's reactivity in cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.[1] Simultaneously, the ethyl glyoxylate substituent offers a reactive handle for a variety of synthetic transformations.[1] This dual reactivity allows for the sequential and selective functionalization necessary for creating complex, multi-substituted thiophene derivatives, which are often key intermediates in the development of pharmaceuticals and other biologically active compounds.[1]

Chemical and Physical Properties

A summary of the known chemical and physical properties of Ethyl 5-chlorothiophene-2-glyoxylate is presented below.

| Property | Value |

| Molecular Formula | C₈H₇ClO₃S |

| Molecular Weight | 218.66 g/mol |

| Boiling Point | 306.3 °C at 760 mmHg |

| Density | 1.376 g/cm³ |

| CAS Number | 34036-28-7 |

Synthesis

The primary route for the synthesis of Ethyl 5-chlorothiophene-2-glyoxylate is the Friedel-Crafts acylation of 2-chlorothiophene with ethyl oxalyl monochloride.[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane).

-

Addition of Acylating Agent: Ethyl oxalyl monochloride is added dropwise to the stirred suspension at a controlled temperature, typically 0 °C.

-

Addition of Substrate: 2-Chlorothiophene is then added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by carefully pouring it over crushed ice and extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure Ethyl 5-chlorothiophene-2-glyoxylate.

Reactivity and Synthetic Applications

The chemical reactivity of Ethyl 5-chlorothiophene-2-glyoxylate is dictated by its two key functional groups: the 5-chlorothiophene ring and the ethyl glyoxylate moiety.

-

5-Chlorothiophene Ring: The chlorine atom at the 5-position serves as a good leaving group in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[1] This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse thiophene-based scaffolds. The thiophene ring itself is an electron-rich aromatic system, susceptible to electrophilic aromatic substitution, although the presence of the electron-withdrawing glyoxylate group deactivates the ring to some extent.[1]

-

Ethyl Glyoxylate Moiety: The α-keto ester functionality is a versatile handle for numerous chemical transformations. The ketone can be reduced to a secondary alcohol, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The α-keto position is also amenable to nucleophilic addition reactions, for instance, with Grignard reagents, to generate tertiary alcohols.[1]

Spectroscopic Data

| Spectroscopic Technique | Expected Characteristics |

| ¹³C NMR | The ketone carbonyl carbon of the glyoxylate group is expected to appear significantly downfield, around δ 180-185 ppm, while the ester carbonyl carbon should resonate near δ 158-162 ppm. The chemical shifts of the thiophene ring carbons will be influenced by both the chlorine atom and the glyoxylate substituent.[1] |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of approximately 218, corresponding to the molecular weight of the compound.[1] |

Safety and Handling

Causes skin and serious eye irritation. May cause respiratory irritation. It is recommended to handle Ethyl 5-chlorothiophene-2-glyoxylate in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety goggles. Avoid breathing dust, fumes, gas, mist, vapors, or spray. In case of contact with skin or eyes, rinse immediately with plenty of water.

Synthetic Workflow

As no specific biological signaling pathways involving Ethyl 5-chlorothiophene-2-glyoxylate have been identified in the current body of scientific literature, a diagram illustrating its synthetic workflow is provided below. This diagram outlines the key steps in its preparation and subsequent functionalization, highlighting its role as a versatile synthetic intermediate.

Caption: Synthetic workflow of Ethyl 5-chlorothiophene-2-glyoxylate.

References

In-Depth Technical Guide: Ethyl 5-chlorothiophene-2-glyoxylate (CAS 3406-28-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-chlorothiophene-2-glyoxylate, bearing the CAS number 34036-28-7, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its bifunctional nature, characterized by a reactive 5-chlorothiophene core and an α-keto ester moiety, establishes it as a versatile building block for the synthesis of complex molecular architectures. The halogenated thiophene ring is amenable to various cross-coupling reactions, while the glyoxylate portion offers a site for diverse chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 5-chlorothiophene-2-glyoxylate is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value |

| CAS Number | 34036-28-7 |

| Molecular Formula | C₈H₇ClO₃S |

| Molecular Weight | 218.66 g/mol |

| IUPAC Name | ethyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate |

| Boiling Point | 306.3°C at 760 mmHg |

| Density | 1.376 g/cm³ |

| Appearance | Dark yellow liquid |

| Odor | Odorless |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of Ethyl 5-chlorothiophene-2-glyoxylate. Typical Nuclear Magnetic Resonance (NMR) spectroscopic data are provided below.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H NMR | Thiophene-H (C3) | 7.20 - 7.40 (d) |

| Thiophene-H (C4) | 7.00 - 7.20 (d) | |

| -OCH₂CH₃ (quartet) | 4.30 - 4.50 | |

| -OCH₂CH₃ (triplet) | 1.30 - 1.50 | |

| ¹³C NMR | C=O (ketone) | 180 - 185 |

| C=O (ester) | 160 - 165 | |

| Thiophene-C (C2, C5) | 130 - 145 | |

| Thiophene-C (C3, C4) | 125 - 135 | |

| -OCH₂CH₃ | 60 - 65 | |

| -OCH₂CH₃ | 13 - 15 |

Synthesis and Experimental Protocols

The primary synthetic route to Ethyl 5-chlorothiophene-2-glyoxylate is through the Friedel-Crafts acylation of 2-chlorothiophene.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

2-chlorothiophene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-chlorothiophene (1.0 eq) in anhydrous DCM at 0°C under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq) portion-wise.

-

Allow the mixture to stir for 15 minutes at 0°C.

-

Slowly add ethyl oxalyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Ethyl 5-chlorothiophene-2-glyoxylate.

Reactivity and Applications in Drug Discovery

The synthetic utility of Ethyl 5-chlorothiophene-2-glyoxylate stems from its two distinct reactive sites.[1] The 5-chloro substituent on the thiophene ring serves as a leaving group in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at this position.[1] The ethyl glyoxylate moiety, an α-keto ester, is susceptible to nucleophilic attack at the ketone and can undergo reductions, oxidations, and additions of organometallic reagents.[1]

This dual reactivity makes it a valuable precursor for creating libraries of complex thiophene derivatives for screening in drug discovery programs. Halogenated thiophenes are key intermediates in the synthesis of numerous pharmaceuticals.[1] For instance, the related compound 5-chlorothiophene-2-carboxylic acid is a crucial intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[1]

While Ethyl 5-chlorothiophene-2-glyoxylate is a valuable starting material for compounds with potential biological activity, there is currently no publicly available information directly linking it to a specific biological signaling pathway. Its role is primarily as a versatile scaffold in the early stages of drug discovery. The diverse derivatives synthesized from this compound can be screened against various biological targets, and any identified "hits" would then be further investigated to elucidate their mechanism of action and the signaling pathways they modulate.

Safety and Handling

-

Health Hazards: May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

In case of contact:

-

Skin: Wash with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Disclaimer: This safety information is based on related compounds and general laboratory safety practices. It is imperative to consult a comprehensive and specific Safety Data Sheet for Ethyl 5-chlorothiophene-2-glyoxylate before handling and to perform a thorough risk assessment.

Conclusion

Ethyl 5-chlorothiophene-2-glyoxylate is a valuable and versatile building block in modern organic synthesis. Its dual reactivity allows for the efficient construction of diverse and complex molecular structures, making it a key intermediate in the search for new pharmaceuticals and advanced materials. Further research into the biological activities of its derivatives is likely to uncover specific roles in modulating signaling pathways and treating various diseases. Researchers and drug development professionals can leverage the synthetic accessibility and reactivity of this compound to accelerate their discovery programs.

References

An In-depth Technical Guide to Ethyl 5-chlorothiophene-2-glyoxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic methodologies related to Ethyl 5-chlorothiophene-2-glyoxylate, a key intermediate in medicinal chemistry and materials science.

Molecular Structure and Properties

Ethyl 5-chlorothiophene-2-glyoxylate is a substituted thiophene derivative featuring a chlorine atom at the 5-position and an ethyl glyoxylate group at the 2-position. This unique arrangement of functional groups makes it a highly versatile building block in organic synthesis. The thiophene ring serves as an aromatic scaffold, while the chloro and glyoxylate moieties offer distinct points for chemical modification.[1]

The IUPAC name for this compound is ethyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate.[1][] Its structure is confirmed by its SMILES string: CCOC(=O)C(=O)C1=CC=C(S1)Cl.[]

A summary of the key physicochemical properties of Ethyl 5-chlorothiophene-2-glyoxylate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₃S | [1][] |

| Molecular Weight | 218.66 g/mol | [1][][3] |

| CAS Number | 34036-28-7 | [1][][3] |

| Boiling Point | 306.3°C at 760 mmHg | [1] |

| Density | 1.376 g/cm³ | [1] |

| InChI Key | SAPAEGDTYVIFCE-UHFFFAOYSA-N | [1][] |

Synthesis and Reactivity

The synthesis of Ethyl 5-chlorothiophene-2-glyoxylate typically involves the formation of a 5-chlorothiophene-2-substituted precursor, which is then elaborated to introduce the ethyl glyoxylate moiety. A common precursor is 5-chlorothiophene-2-carboxylic acid.

This protocol is based on a patented one-pot method starting from 2-thiophenecarboxaldehyde.[4]

Materials:

-

2-Thiophenecarboxaldehyde

-

Chlorinating agent (e.g., chlorine gas)

-

Sodium hydroxide solution (20%)

-

Dichloromethane

-

Sodium sulfite solution (10%)

-

Concentrated hydrochloric acid (30%)

-

Ethanol

-

Water

Procedure:

-

Chlorination: A chlorinating reagent is introduced into or added to 2-thiophenecarboxaldehyde. The reaction mixture is kept warm to facilitate the formation of the intermediate, 5-chloro-2-thiophenecarboxaldehyde. This intermediate is used directly in the next step without isolation.[4]

-

Cannizzaro-type Reaction and Halogenation: The intermediate 5-chloro-2-thiophenecarboxaldehyde is slowly added to a pre-cooled sodium hydroxide solution at a temperature maintained between -5 and 0°C. After the addition is complete, chlorine gas is slowly introduced while keeping the temperature between 15 and 30°C. The reaction is monitored until completion.[4]

-

Quenching and Extraction: The reaction is cooled to 5°C, and a 10% aqueous solution of sodium sulfite is added to quench the reaction. Dichloromethane is then added to extract organic impurities.[4]

-

Precipitation and Purification: The aqueous phase is separated, and the pH is adjusted to 1-2 with concentrated hydrochloric acid, leading to the precipitation of a white solid. The solid is collected by suction filtration. The crude product is then recrystallized from an ethanol/water mixture and dried to yield the target compound, 5-chlorothiophene-2-carboxylic acid.[4]

Ethyl 5-chlorothiophene-2-glyoxylate possesses two key reactive sites that can be selectively functionalized:

-

5-Chlorothiophene Core: The chlorine atom on the electron-rich thiophene ring acts as a leaving group, making the molecule amenable to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 5-position.[1]

-

Ethyl Glyoxylate Substituent: The α-keto ester functionality of the glyoxylate group is a versatile handle for numerous synthetic transformations. It can undergo reduction to an alcohol, oxidation, or addition of organometallic reagents like Grignard reagents to form tertiary alcohols.[1]

This dual reactivity allows for the sequential and selective construction of complex, multi-substituted thiophene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[1]

Visualized Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for the preparation of Ethyl 5-chlorothiophene-2-glyoxylate and its subsequent functionalization.

Caption: Synthetic workflow for Ethyl 5-chlorothiophene-2-glyoxylate.

References

Spectroscopic Profile of Ethyl 5-chlorothiophene-2-glyoxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl 5-chlorothiophene-2-glyoxylate, a key building block in synthetic organic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Molecular Structure and Spectroscopic Overview

Ethyl 5-chlorothiophene-2-glyoxylate possesses a unique molecular architecture, incorporating a halogenated thiophene ring and an α-keto ester moiety. This combination of functional groups provides multiple reactive sites for the synthesis of more complex molecules. The spectroscopic data presented herein serves to confirm this structure and provide benchmarks for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 5-chlorothiophene-2-glyoxylate

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiophene-H | 7.1 - 7.8 | Doublet | 1H |

| Thiophene-H | 7.0 - 7.6 | Doublet | 1H |

| -O-CH₂- | 4.2 - 4.5 | Quartet | 2H |

| -CH₃ | 1.2 - 1.5 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 5-chlorothiophene-2-glyoxylate

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Ketone) | 180 - 190 |

| C=O (Ester) | 160 - 170 |

| Thiophene C-Cl | 135 - 145 |

| Thiophene C-CO | 130 - 140 |

| Thiophene CH | 125 - 135 |

| Thiophene CH | 125 - 135 |

| -O-CH₂- | 60 - 70 |

| -CH₃ | 10 - 20 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Ethyl 5-chlorothiophene-2-glyoxylate is characterized by strong absorptions corresponding to the carbonyl groups and the carbon-chlorine bond.

Table 3: Characteristic IR Absorption Frequencies for Ethyl 5-chlorothiophene-2-glyoxylate [1]

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | ~1740 | Strong |

| C=O (Ketone) | Stretch | ~1680 | Strong |

| C=C (Thiophene) | Stretch | 1580 - 1600 | Medium |

| C-Cl | Stretch | ~750 | Medium |

| C-H (Alkyl) | Stretch | 2980 - 3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Ethyl 5-chlorothiophene-2-glyoxylate (molecular formula C₈H₇ClO₃S), the molecular ion peak and characteristic fragment ions confirm its structure.[1]

Table 4: Key Mass Spectrometry Fragments for Ethyl 5-chlorothiophene-2-glyoxylate [1]

| m/z Value | Proposed Fragment Ion | Origin |

| 218 | [C₈H₇ClO₃S]⁺ | Molecular Ion (M⁺) |

| 173 | [M - OCH₂CH₃]⁺ | Loss of ethoxy group |

| 117 | [C₄H₂ClS]⁺ | Chlorothiophene cation |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of Ethyl 5-chlorothiophene-2-glyoxylate is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Parameters: The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Instrument Parameters: The FT-IR spectrum is recorded using a Fourier-Transform Infrared spectrophotometer.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument typically scans over the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.

-

Ionization: The sample molecules are ionized. Electron Impact (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like Ethyl 5-chlorothiophene-2-glyoxylate.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Spectral Analysis of Ethyl 5-chlorothiophene-2-glyoxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral analysis of Ethyl 5-chlorothiophene-2-glyoxylate, a key intermediate in various synthetic pathways. Due to the limited availability of public domain experimental spectral data for this specific compound, this guide outlines the expected spectral characteristics based on analogous compounds and general principles of NMR spectroscopy. It also includes a standardized experimental protocol for acquiring high-quality NMR data.

Introduction to Ethyl 5-chlorothiophene-2-glyoxylate

Ethyl 5-chlorothiophene-2-glyoxylate is a bifunctional molecule featuring a chlorinated thiophene ring and an ethyl glyoxylate moiety. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The thiophene core is a common scaffold in many biologically active compounds, and the chloro- and glyoxylate substituents provide reactive handles for further chemical modifications. Accurate spectral analysis is crucial for the unambiguous identification and characterization of this compound and its derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 5-chlorothiophene-2-glyoxylate in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Thiophene H-3 | 7.6 - 7.8 | Doublet | 4.0 - 5.0 |

| Thiophene H-4 | 7.1 - 7.3 | Doublet | 4.0 - 5.0 |

| -OCH₂CH₃ | 4.3 - 4.5 | Quartet | ~7.1 |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | ~7.1 |

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 5-chlorothiophene-2-glyoxylate in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 180 - 185 |

| C=O (Ester) | 158 - 162 |

| Thiophene C-2 | 140 - 145 |

| Thiophene C-5 | 138 - 142 |

| Thiophene C-3 | 134 - 137 |

| Thiophene C-4 | 127 - 130 |

| -OCH₂CH₃ | 62 - 64 |

| -OCH₂CH₃ | 13 - 15 |

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of Ethyl 5-chlorothiophene-2-glyoxylate, the following experimental protocol is recommended.

3.1. Sample Preparation

-

Sample Purity: Ensure the sample of Ethyl 5-chlorothiophene-2-glyoxylate is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is free from water and other impurities.

-

Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR in CDCl₃).

3.2. NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

Visualization of Molecular Structure and Analytical Workflow

The following diagrams illustrate the chemical structure of Ethyl 5-chlorothiophene-2-glyoxylate and a typical workflow for its NMR spectral analysis.

Caption: Chemical structure of Ethyl 5-chlorothiophene-2-glyoxylate.

Caption: Standard workflow for NMR spectral analysis.

Conclusion

This technical guide provides a framework for the ¹H and ¹³C NMR spectral analysis of Ethyl 5-chlorothiophene-2-glyoxylate. While experimental data is currently scarce in the public literature, the predicted spectral information and the detailed experimental protocol herein offer a solid foundation for researchers, scientists, and drug development professionals working with this important synthetic intermediate. The acquisition and publication of high-resolution spectral data for this compound would be a valuable contribution to the chemical science community.

Synthesis of Ethyl 5-chlorothiophene-2-glyoxylate from 2-chlorothiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-chlorothiophene-2-glyoxylate, a valuable building block in medicinal chemistry and drug development, starting from the readily available 2-chlorothiophene. The core of this synthesis is a Friedel-Crafts acylation reaction, a fundamental transformation in organic chemistry.

Synthetic Pathway Overview

The primary route for the synthesis of Ethyl 5-chlorothiophene-2-glyoxylate from 2-chlorothiophene is the direct Friedel-Crafts acylation using ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces the ethyl glyoxylate moiety at the 5-position of the 2-chlorothiophene ring, which is the most electronically favorable position for substitution.

An alternative, though less direct, two-step approach involves the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride. The resulting 2-trichloroacetyl-5-chlorothiophene can then be hydrolyzed to 5-chlorothiophene-2-carboxylic acid, which would subsequently be esterified to the ethyl ester and then converted to the target glyoxylate. However, the direct acylation with ethyl oxalyl chloride is generally preferred for its atom economy and shorter reaction sequence.

Experimental Protocol: Friedel-Crafts Acylation

The following is a detailed experimental protocol for the synthesis of Ethyl 5-chlorothiophene-2-glyoxylate based on established principles of Friedel-Crafts reactions.

Materials:

-

2-chlorothiophene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas (Argon or Nitrogen) line is assembled.

-

Reagent Charging: Anhydrous dichloromethane (DCM) is added to the flask as the solvent. Anhydrous aluminum chloride (AlCl₃) is then carefully added to the solvent while stirring under an inert atmosphere. The mixture is cooled to 0-5 °C using an ice bath.

-

Addition of Acylating Agent: Ethyl oxalyl chloride is dissolved in a small amount of anhydrous DCM and transferred to the dropping funnel. This solution is then added dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature between 0-5 °C.

-

Addition of 2-chlorothiophene: After the complete addition of the ethyl oxalyl chloride solution, a solution of 2-chlorothiophene in anhydrous DCM is added dropwise from the dropping funnel, again keeping the reaction temperature at 0-5 °C.

-

Reaction: Once the addition of 2-chlorothiophene is complete, the reaction mixture is stirred at 0-5 °C for an additional 30 minutes and then allowed to warm to room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction mixture is carefully poured onto crushed ice and 1 M hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are then washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude Ethyl 5-chlorothiophene-2-glyoxylate can be purified by column chromatography on silica gel or by vacuum distillation.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Ethyl 5-chlorothiophene-2-glyoxylate and its characterization. Please note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Reactant Molar Ratios | ||

| 2-chlorothiophene | 1.0 eq | General Friedel-Crafts Acylation Principles |

| Ethyl oxalyl chloride | 1.0 - 1.2 eq | General Friedel-Crafts Acylation Principles |

| Aluminum chloride (AlCl₃) | 1.1 - 1.5 eq | General Friedel-Crafts Acylation Principles |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | General Friedel-Crafts Acylation Principles |

| Reaction Time | 1 - 24 hours (monitored by TLC) | General Friedel-Crafts Acylation Principles |

| Product Characterization | ||

| ¹H NMR (CDCl₃, ppm) | ||

| Thiophene H-3 | δ 7.79 (d, J = 4.0 Hz, 1H) | [1] |

| Thiophene H-4 | δ 7.04 (d, J = 4.0 Hz, 1H) | [1] |

| Ethyl -CH₂- | δ 4.40 (q, J = 7.1 Hz, 2H) | Typical ethyl ester signals |

| Ethyl -CH₃ | δ 1.40 (t, J = 7.1 Hz, 3H) | Typical ethyl ester signals |

| ¹³C NMR (CDCl₃, ppm) | ||

| C=O (ketone) | δ ~180-185 | [2] |

| C=O (ester) | δ ~158-162 | [2] |

| Thiophene C-2 | δ ~143.3 | [1] |

| Thiophene C-5 | δ ~137.6 | [1] |

| Thiophene C-3 | δ ~135.2 | [1] |

| Thiophene C-4 | δ ~128.3 | [1] |

| Ethyl -CH₂- | δ ~62 | Typical ethyl ester signals |

| Ethyl -CH₃ | δ ~14 | Typical ethyl ester signals |

| IR Spectroscopy (cm⁻¹) | ||

| C=O (ester) stretching | Strong absorption band | [2] |

| C=O (ketone) stretching | Strong absorption band | [2] |

Safety Considerations

-

Aluminum chloride (AlCl₃) is a corrosive and moisture-sensitive solid. It reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ethyl oxalyl chloride is a corrosive and lachrymatory liquid. Handle with care in a well-ventilated fume hood and wear appropriate PPE.

-

2-chlorothiophene is a flammable liquid and is harmful if swallowed or inhaled. Use in a fume hood and away from ignition sources.

-

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.

-

The quenching of the reaction with water/acid is an exothermic process and should be performed slowly and with adequate cooling.

This guide provides a framework for the synthesis of Ethyl 5-chlorothiophene-2-glyoxylate. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

A Technical Guide to the Friedel-Crafts Acylation of 2-Chlorothiophene for the Synthesis of Ethyl 5-Chlorothiophene-2-glyoxylate

For Immediate Release

This whitepaper provides an in-depth technical overview of the Friedel-Crafts acylation mechanism for the synthesis of Ethyl 5-chlorothiophene-2-glyoxylate, a key intermediate in pharmaceutical and materials science. This document is intended for researchers, chemists, and professionals in drug development and chemical synthesis.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the attachment of an acyl group to an aromatic ring through electrophilic aromatic substitution.[1][2] This reaction is pivotal for the synthesis of aromatic ketones and related compounds.[3] When applied to heterocyclic compounds like thiophene, it provides a direct route to valuable substituted intermediates.[4] The acylation of 2-chlorothiophene with an appropriate acylating agent, such as ethyl oxalyl chloride, yields Ethyl 5-chlorothiophene-2-glyoxylate. The reaction typically employs a strong Lewis acid catalyst, like aluminum chloride (AlCl₃), to facilitate the formation of a highly reactive acylium ion electrophile.[5]

The Core Reaction Mechanism

The synthesis of Ethyl 5-chlorothiophene-2-glyoxylate proceeds via a well-established multi-step electrophilic aromatic substitution pathway.

Step 1: Generation of the Acylium Ion The reaction is initiated by the activation of the acylating agent, ethyl oxalyl chloride, by a Lewis acid catalyst (e.g., AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond.[3][5] This complex then cleaves to form a resonance-stabilized acylium ion, which serves as the potent electrophile in the subsequent step.[3]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich 2-chlorothiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[6] For thiophene derivatives, this attack preferentially occurs at the C2 or C5 position (α-positions) because the resulting carbocation intermediate (an arenium ion or sigma complex) is more effectively stabilized by resonance.[6][7] The intermediate formed by attack at the C2 position can be described by three resonance structures, making it more stable than the intermediate from a C3 attack, which has only two resonance forms.[6] In the case of 2-chlorothiophene, the substitution is directed to the vacant C5 position.

Step 3: Deprotonation and Restoration of Aromaticity To restore the aromaticity of the thiophene ring, a weak base, typically AlCl₄⁻ (formed in the first step), abstracts a proton from the carbon atom where the acyl group has attached.[1][5] This step regenerates the Lewis acid catalyst and yields the ketone product complexed with the catalyst.[1]

Step 4: Workup The reaction is completed by an aqueous workup, which hydrolyzes the aluminum-ketone complex to release the final product, Ethyl 5-chlorothiophene-2-glyoxylate, and neutralizes the remaining catalyst.[1]

Caption: Logical flow of the Friedel-Crafts acylation mechanism.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions.[8] Researchers should perform a thorough risk assessment before proceeding.

3.1 Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| 2-Chlorothiophene | C₄H₃ClS | 118.58 |

| Ethyl oxalyl chloride | C₄H₅ClO₃ | 136.53 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 |

| Hydrochloric Acid (conc.) | HCl | 36.46 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

3.2 Procedure

-

Reaction Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flushed with dry nitrogen.

-

Catalyst Suspension: Anhydrous dichloromethane (CH₂Cl₂) is added to the flask, followed by the slow, portion-wise addition of anhydrous aluminum chloride (AlCl₃) at 0°C (ice bath) to form a suspension. A stoichiometric amount of the catalyst is typically required.[1]

-

Reagent Addition: 2-Chlorothiophene is dissolved in anhydrous CH₂Cl₂ and added to the flask. Ethyl oxalyl chloride is then added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature at 0-5°C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for an additional 1-2 hours, followed by stirring at room temperature for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction flask is cooled back to 0°C, and the reaction is carefully quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

-

Workup and Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with CH₂Cl₂.

-

Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure Ethyl 5-chlorothiophene-2-glyoxylate.

Caption: A typical workflow for the synthesis of Ethyl 5-chlorothiophene-2-glyoxylate.

Quantitative Data

While specific yield and analytical data for this exact transformation can vary based on reaction scale and conditions, the following table summarizes typical parameters and expected outcomes for Friedel-Crafts acylations of thiophenes.

| Parameter | Typical Value / Observation |

| Yield | 60-90% (highly dependent on substrate, catalyst, and conditions)[8] |

| Purity (post-purification) | >98% (determined by GC-MS or ¹H NMR) |

| ¹H NMR | Expect characteristic signals for the thiophene ring protons (two doublets), the ethyl group (a quartet and a triplet), and the absence of the proton at the 5-position. |

| ¹³C NMR | Expect signals for the two carbonyl carbons, the four thiophene carbons, and the two carbons of the ethyl group. |

| IR Spectroscopy (cm⁻¹) | Strong C=O stretching frequencies around 1650-1750 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of the product (C₈H₇ClO₃S). |

Safety and Handling

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. It must be handled in a dry environment (e.g., glove box or under an inert atmosphere).[9]

-

Acyl Chlorides: Corrosive and moisture-sensitive. They are lachrymators and should be handled in a fume hood.

-

Solvents: Dichloromethane is a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.

-

Quenching: The quenching process is highly exothermic and releases HCl gas. It must be done slowly and with adequate cooling.

Conclusion

The Friedel-Crafts acylation provides an effective and direct synthetic route to Ethyl 5-chlorothiophene-2-glyoxylate. A thorough understanding of the reaction mechanism, particularly the generation of the acylium ion and the regioselectivity of the electrophilic attack on the thiophene ring, is crucial for optimizing reaction conditions. Careful control of temperature, stoichiometry, and moisture is paramount for achieving high yields and purity. The provided protocol serves as a foundational guide for the laboratory synthesis of this important chemical intermediate.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 傅-克酰基化反应 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic chemistry - Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of Ethyl 5-chlorothiophene-2-glyoxylate: Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chlorothiophene-2-glyoxylate is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds, most notably as a key building block for anticoagulants. Its structure, featuring a substituted thiophene ring, offers a versatile scaffold for further chemical modifications. This technical guide provides a comprehensive overview of the primary synthetic routes to Ethyl 5-chlorothiophene-2-glyoxylate, focusing on the key precursors, detailed experimental protocols, and quantitative data to aid researchers in their synthetic endeavors.

Core Synthetic Pathways

The synthesis of Ethyl 5-chlorothiophene-2-glyoxylate predominantly proceeds through three main pathways, each originating from a different precursor:

-

Direct Friedel-Crafts Acylation of 2-Chlorothiophene: This is the most direct route, involving the acylation of readily available 2-chlorothiophene with an ethyl oxalyl moiety.

-

From 5-Chlorothiophene-2-carboxylic Acid: This two-step approach involves the activation of the carboxylic acid to a more reactive species, followed by the introduction of the ethyl glyoxylate group.

-

From 5-Chloro-2-thiophenecarboxaldehyde: This pathway requires the oxidation of the aldehyde and subsequent conversion to the target ester.

The following sections will delve into the specifics of each of these pathways, providing detailed experimental procedures and relevant data.

Precursor Synthesis and Experimental Protocols

A thorough understanding of the synthesis of the key precursors is essential for the successful production of Ethyl 5-chlorothiophene-2-glyoxylate.

Synthesis of 5-Chlorothiophene-2-carboxylic Acid

This carboxylic acid is a versatile precursor and can be synthesized through several methods.

Method 1: Oxidation of 5-Chloro-2-acetylthiophene

One common method involves the oxidation of 5-chloro-2-acetylthiophene.[1][2]

-

Experimental Protocol:

-

Dissolve 5-chloro-2-acetylthiophene in a suitable organic solvent such as acetone.

-

Add a solution of sodium chlorite and potassium dihydrogen phosphate.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction with a solution of sodium sulfite.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-chlorothiophene-2-carboxylic acid.

-

Method 2: Carboxylation of 2-Chlorothiophene via Lithiation

This method involves the deprotonation of 2-chlorothiophene followed by quenching with carbon dioxide.

-

Experimental Protocol:

-

Dissolve 2-chlorothiophene in an anhydrous ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.

-

Stir the mixture at low temperature for a specified time to ensure complete lithiation.

-

Bubble dry carbon dioxide gas through the solution or pour the mixture over crushed dry ice.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 5-chlorothiophene-2-carboxylic acid.

-

Synthesis of 5-Chloro-2-thiophenecarboxaldehyde

This aldehyde serves as another key precursor.

-

Experimental Protocol (Vilsmeier-Haack Reaction):

-

Cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution.

-

To this mixture, add a solution of 2-chlorothiophene in the same solvent.

-

Allow the reaction to stir at room temperature or with gentle heating until completion.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over a drying agent, and concentrate to give the crude aldehyde.

-

Purify the product by distillation under reduced pressure or column chromatography.

-

Synthesis of Ethyl 5-chlorothiophene-2-glyoxylate

The following sections detail the synthetic procedures starting from the aforementioned precursors.

Route 1: From 2-Chlorothiophene (Friedel-Crafts Acylation)

This direct approach offers an efficient pathway to the target molecule.

-

Experimental Protocol:

-

Suspend a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under a nitrogen or argon atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add ethyl oxalyl chloride to the cooled suspension.

-

To this mixture, add 2-chlorothiophene dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting crude product by vacuum distillation or column chromatography to yield Ethyl 5-chlorothiophene-2-glyoxylate.

-

Route 2: From 5-Chlorothiophene-2-carboxylic Acid

This two-step route involves the formation of an acid chloride intermediate.

Step 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride

The carboxylic acid is activated by converting it to the more reactive acid chloride.

-

Experimental Protocol:

-

To a solution of 5-chlorothiophene-2-carboxylic acid in a dry, non-polar solvent such as carbon tetrachloride or dichloromethane, add a few drops of DMF as a catalyst.[3]

-

Under an inert atmosphere, add thionyl chloride or oxalyl chloride dropwise at a controlled temperature (e.g., below 0 °C).[4]

-

After the addition, the reaction mixture is typically stirred at room temperature and then refluxed for 1-3 hours to ensure complete conversion.[4]

-

The excess chlorinating agent and solvent are removed by distillation under reduced pressure to yield the crude 5-chlorothiophene-2-carbonyl chloride, which can often be used in the next step without further purification. A quantitative yield is often achieved.[5]

-

Step 2: Conversion of 5-Chlorothiophene-2-carbonyl chloride to Ethyl 5-chlorothiophene-2-glyoxylate

This step introduces the ethyl glyoxylate moiety. A common method for synthesizing α-keto esters from acyl chlorides involves reaction with an organometallic reagent and an oxalate derivative.

-

Experimental Protocol (Illustrative):

-

Prepare a Grignard reagent, such as ethyl magnesium bromide, in an anhydrous ether solvent.

-

In a separate flask, dissolve 5-chlorothiophene-2-carbonyl chloride in an anhydrous solvent like THF under an inert atmosphere and cool to a low temperature (e.g., -78 °C).

-

Slowly add the Grignard reagent to the solution of the acid chloride.

-

After a certain reaction time, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to obtain the crude product.

-

Purify by column chromatography or distillation.

-

Route 3: From 5-Chloro-2-thiophenecarboxaldehyde

While less direct, this pathway is also a viable option.

Step 1: Oxidation to 5-Chlorothiophene-2-carboxylic Acid

The aldehyde is first oxidized to the corresponding carboxylic acid as described in the precursor synthesis section. A patent describes a one-pot method where 2-thiophenecarboxaldehyde is first chlorinated to 5-chloro-2-thiophenecarboxaldehyde and then oxidized in the same pot to 5-chlorothiophene-2-carboxylic acid.[6]

Step 2: Conversion to Ethyl 5-chlorothiophene-2-glyoxylate

The resulting carboxylic acid can then be converted to the target compound via the two-step process outlined in Route 2.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of 5-Chlorothiophene-2-carboxylic Acid

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 5-Chloro-2-acetylthiophene | Sodium chlorite, Potassium dihydrogen phosphate | Acetone | Room Temp. | - | 68-85 |

| 2-Chlorothiophene | n-BuLi, CO₂ | THF | -78 to RT | - | - |

| 2-Thiophenecarboxaldehyde | 1. Cl₂ 2. NaOH, Cl₂ | - | -5 to 30 | 5-10 | - |

Table 2: Synthesis of 5-Chlorothiophene-2-carbonyl chloride

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 5-Chlorothiophene-2-carboxylic acid | Thionyl chloride, DMF | Dichloromethane | Reflux | 16 | quant. |

| 5-Chlorothiophene-2-carboxylic acid | Thionyl chloride | Carbon tetrachloride | <0 to Reflux | 1-3 | High |

Table 3: Synthesis of Ethyl 5-chlorothiophene-2-glyoxylate

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Chlorothiophene | Ethyl oxalyl chloride, AlCl₃ | Dichloromethane | 0 to RT | - | - |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described.

Caption: Synthetic pathways to Ethyl 5-chlorothiophene-2-glyoxylate.

Caption: Workflow for the Friedel-Crafts acylation route.

Caption: Workflow for the carboxylic acid route.

Conclusion

This technical guide has outlined the primary and most effective synthetic pathways for the preparation of Ethyl 5-chlorothiophene-2-glyoxylate. The choice of a specific route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the laboratory equipment at hand. The direct Friedel-Crafts acylation of 2-chlorothiophene offers a concise route, while the pathway from 5-chlorothiophene-2-carboxylic acid provides a reliable, two-step alternative. The detailed experimental protocols and compiled quantitative data herein should serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient and informed synthesis of this important chemical intermediate. Further optimization of reaction conditions for each step may lead to improved yields and purity.

References

- 1. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]

- 4. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]

- 5. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Role of the Chlorine Atom in Ethyl 5-chlorothiophene-2-glyoxylate Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal role of the chlorine atom in dictating the chemical reactivity of Ethyl 5-chlorothiophene-2-glyoxylate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituents. The chlorine atom, in concert with the ethyl glyoxylate group, modulates the reactivity of the thiophene ring, enabling a range of selective synthetic transformations.

Electronic Influence of Substituents

The reactivity of the thiophene ring in Ethyl 5-chlorothiophene-2-glyoxylate is governed by the interplay of the electronic effects of its two substituents. Thiophene itself is an electron-rich aromatic system, generally prone to electrophilic attack. However, the substituents significantly alter this inherent reactivity[1].

-

Chlorine Atom (at C5): The chlorine atom exhibits a dual electronic effect. It is inductively electron-withdrawing (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic attack. Conversely, it is also electron-donating through resonance (+R effect) by sharing its lone pair electrons with the aromatic system.

-

Ethyl Glyoxylate Group (at C2): This group is strongly electron-withdrawing (-I and -R effects) due to the two carbonyl functionalities. It significantly deactivates the thiophene ring, making it less susceptible to electrophilic substitution but activating it for other reaction types.

The combination of a deactivating glyoxylate group and a halogen at the 5-position makes the molecule a prime candidate for specific, targeted reactions where the chlorine atom plays a direct role.

Caption: Logical diagram of substituent effects on reactivity.

Role in Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is significantly enhanced by the presence of the electron-withdrawing ethyl glyoxylate group at the C2 position, which is para to the chlorine. This specific arrangement is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance[2][3].

The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex).

-

Elimination: The aromaticity is restored by the elimination of the chloride ion, resulting in the substituted product.

Caption: Generalized mechanism for SNAr reactions.

Role as a Leaving Group in Palladium-Catalyzed Cross-Coupling Reactions

One of the most significant roles of the chlorine atom in this molecule is to function as a leaving group in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds[4][5]. The chlorine atom at the C5 position activates the molecule for transformations such as Suzuki, Stille, Heck, and Sonogashira couplings[1].

The general catalytic cycle for a Suzuki coupling, for instance, involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the thiophene derivative.

-

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of a Suzuki cross-coupling reaction.

Quantitative Data Summary

The utility of the chlorine atom as a leaving group is demonstrated by the yields achieved in various transformations. The following table summarizes representative yields for key reactions involving the chlorothiophene core.

| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |

| Friedel-Crafts Acylation | 2-Chlorothiophene | Acetyl chloride, AlCl₃ | 2-Acetyl-5-chlorothiophene | 91% | [6] |

| Nitration | 2-Acetyl-5-chlorothiophene | Mixed Acid (H₂SO₄/HNO₃) | 5-Acetyl-2-chloro-3-nitrothiophene | 64% | [6] |

| SNAr (Thioetherification) | 5-Acetyl-2-chloro-3-nitrothiophene | 2,3-Dichlorobenzenethiol, K₂CO₃ | P005091 | 76% | [6] |

| Suzuki Coupling | 3-Bromothiophene | Cyclopropylboronic acid, Pd(OAc)₂, SPhos | 3-Cyclopropylthiophene | 69-93% | [7] |

Note: Data for Suzuki coupling is for a related bromothiophene, illustrating the general effectiveness of palladium-catalyzed cross-coupling on halothiophenes.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-chlorothiophene-2-glyoxylate (via Friedel-Crafts Acylation)

This protocol is based on the established Friedel-Crafts acylation of 2-chlorothiophene[1].

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum trichloride (AlCl₃, 1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Acylating Agent: Ethyl oxalyl chloride (1.0 eq.) is added dropwise to the stirred suspension at 0 °C.

-

Substrate Addition: A solution of 2-chlorothiophene (1.0 eq.) in the same solvent is added slowly via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: The reaction mixture is stirred at room temperature for 4-6 hours, monitoring progress by TLC.

-

Workup: The reaction is carefully quenched by pouring it onto crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield Ethyl 5-chlorothiophene-2-glyoxylate.

Protocol 2: Suzuki Cross-Coupling of Ethyl 5-chlorothiophene-2-glyoxylate

This is a representative protocol for a Suzuki cross-coupling reaction.

Caption: Experimental workflow for a Suzuki cross-coupling reaction.

-

Reaction Setup: To a reaction vessel, add Ethyl 5-chlorothiophene-2-glyoxylate (1.0 eq.), the desired aryl or alkyl boronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

-

Solvent and Degassing: Add a solvent system (e.g., a mixture of toluene and water). Purge the mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the mixture to the required temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography to obtain the desired coupled product.

Conclusion

The chlorine atom in Ethyl 5-chlorothiophene-2-glyoxylate is not merely a passive substituent but a critical functional handle that defines the molecule's synthetic utility. While it contributes to the deactivation of the thiophene ring towards classical electrophilic substitution, its primary role is to serve as a versatile leaving group. This property is expertly exploited in both nucleophilic aromatic substitution, facilitated by the para-directing glyoxylate group, and in a wide array of palladium-catalyzed cross-coupling reactions. This dual reactivity makes Ethyl 5-chlorothiophene-2-glyoxylate an invaluable precursor for the construction of complex, highly functionalized thiophene derivatives for pharmaceutical and materials science applications.

References

- 1. Ethyl 5-chlorothiophene-2-glyoxylate | 34036-28-7 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 5. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: Suzuki Coupling of Ethyl 5-chlorothiophene-2-glyoxylate with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Ethyl 5-chlorothiophene-2-glyoxylate with a variety of arylboronic acids. This reaction is a powerful tool for the synthesis of 5-arylthiophene-2-glyoxylate derivatives, which are valuable intermediates in the discovery and development of novel therapeutic agents. The presence of the thiophene core in numerous biologically active molecules underscores the importance of efficient synthetic routes to its derivatives.[1]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2] This reaction is particularly valuable in medicinal chemistry for the construction of biaryl and heteroaryl-aryl scaffolds, which are common motifs in many drug candidates. The coupling of chlorothiophenes, such as Ethyl 5-chlorothiophene-2-glyoxylate, offers an attractive route to functionalized thiophene derivatives due to the commercial availability and lower cost of chlorinated starting materials compared to their brominated or iodinated counterparts.

The presence of the electron-withdrawing glyoxylate group at the 2-position of the thiophene ring is expected to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond, which is typically the rate-limiting step in the catalytic cycle for chloroarenes.

Reaction Scheme

The general scheme for the Suzuki coupling of Ethyl 5-chlorothiophene-2-glyoxylate with an arylboronic acid is depicted below.

Caption: General reaction scheme for the Suzuki coupling.

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling reaction, based on established protocols for similar substrates.[1][3]

Materials and Equipment

-

Ethyl 5-chlorothiophene-2-glyoxylate

-

Arylboronic acids

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄) or another suitable base (e.g., Na₂CO₃, Cs₂CO₃)

-

1,4-Dioxane, anhydrous

-

Water, deionized

-

Reaction vials or round-bottom flasks

-

Magnetic stirrer and stir bars

-

Heating block or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

General Procedure

-

Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add Ethyl 5-chlorothiophene-2-glyoxylate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 2.5 mol%).

-

Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

-

Reaction: Place the vial in a preheated heating block or oil bath set to 90 °C. Stir the reaction mixture vigorously for 12 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Caption: Step-by-step experimental workflow.

Data Presentation

The following table summarizes the expected yields for the Suzuki coupling of Ethyl 5-chlorothiophene-2-glyoxylate with various arylboronic acids, based on literature data for analogous reactions.[1][3] The yields are highly dependent on the electronic and steric properties of the substituents on the arylboronic acid.

| Entry | Arylboronic Acid (Ar) | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | Ethyl 5-phenylthiophene-2-glyoxylate | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Ethyl 5-(4-methoxyphenyl)thiophene-2-glyoxylate | 90-98 |

| 3 | 4-Chlorophenylboronic acid | Ethyl 5-(4-chlorophenyl)thiophene-2-glyoxylate | 80-90 |

| 4 | 4-Methylphenylboronic acid | Ethyl 5-(4-methylphenyl)thiophene-2-glyoxylate | 85-95 |

| 5 | 3-Thienylboronic acid | Ethyl 5-(thiophen-3-yl)thiophene-2-glyoxylate | 80-90 |

| 6 | 2-Naphthylboronic acid | Ethyl 5-(naphthalen-2-yl)thiophene-2-glyoxylate | 75-85 |

Discussion

The choice of catalyst, base, and solvent system is crucial for a successful Suzuki coupling reaction. While Pd(PPh₃)₄ is a commonly used and effective catalyst for many Suzuki couplings, other palladium sources and ligands, such as Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), may offer improved reactivity for challenging substrates, including heteroaryl chlorides. The use of a mixed solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is often beneficial for dissolving both the organic and inorganic reagents. The base plays a critical role in the transmetalation step of the catalytic cycle, and the choice of base can significantly impact the reaction outcome. Potassium phosphate is a versatile and effective base for a wide range of Suzuki couplings.

Applications in Drug Development

Thiophene-containing compounds exhibit a wide range of biological activities and are integral components of numerous approved drugs and clinical candidates.[1] The 5-arylthiophene-2-glyoxylate scaffold synthesized through this protocol can serve as a versatile building block for the preparation of more complex molecules with potential therapeutic applications, including but not limited to, inhibitors of various enzymes, receptor antagonists, and antimicrobial agents. The ability to readily introduce diverse aryl groups via the Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety Precautions

-

Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols for Sonogashira Coupling of Ethyl 5-chlorothiophene-2-glyoxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and reaction conditions for the Sonogashira coupling of Ethyl 5-chlorothiophene-2-glyoxylate with terminal alkynes. This reaction is a powerful tool for the synthesis of a diverse range of substituted thiophene derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1][3] Ethyl 5-chlorothiophene-2-glyoxylate is an attractive substrate for this reaction due to the presence of a reactive C-Cl bond on the thiophene ring. The strongly electron-withdrawing glyoxylate group is expected to facilitate the oxidative addition of the palladium catalyst to the carbon-chlorine bond, a key step in the catalytic cycle.[4] However, the presence of a conjugated carbonyl system can sometimes present challenges, potentially requiring careful optimization of reaction conditions.

This document outlines a representative protocol for the Sonogashira coupling of Ethyl 5-chlorothiophene-2-glyoxylate, based on established methodologies for similar 2-halothiophene systems.

Reaction Scheme

Ethyl 5-chlorothiophene-2-glyoxylateTerminal Alkyne

Catalyst: Pd(PPh₃)₂Cl₂ / CuI Base: Triethylamine (TEA) or Diisopropylamine (DIPA) Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Ethyl 5-(alkynyl)thiophene-2-glyoxylate

Tabulated Reaction Parameters

The following table summarizes typical conditions for the Sonogashira coupling of aryl chlorides, which can be adapted for Ethyl 5-chlorothiophene-2-glyoxylate. Researchers should consider these as starting points for optimization.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(PPh₃)₄ (5 mol%) | [Pd(dppf)Cl₂] (3 mol%) |

| Copper Co-catalyst | CuI (4 mol%) | CuI (10 mol%) | CuI (6 mol%) |

| Base | Triethylamine (TEA) | Diisopropylamine (DIPA) | Cesium Carbonate (Cs₂CO₃) |

| Solvent | THF | DMF | Toluene |

| Temperature | 60 °C | Room Temperature to 50°C | 80 °C |

| Reaction Time | 12-24 hours | 8-16 hours | 18-36 hours |

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of Ethyl 5-chlorothiophene-2-glyoxylate with a generic terminal alkyne.

Materials:

-

Ethyl 5-chlorothiophene-2-glyoxylate

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

-